Product packaging for Sporidesmolide(Cat. No.:CAS No. 11113-90-9)

Sporidesmolide

Cat. No.: B1140420
CAS No.: 11113-90-9
M. Wt: 652.9
Attention: For research use only. Not for human or veterinary use.
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Description

This product contains Sporidesmolide, provided as a high-purity reagent for Research Use Only (RUO). RUO products are essential tools designed specifically for laboratory research applications, including fundamental scientific investigation and drug discovery, and are not intended for diagnostic, therapeutic, or any clinical use . (The main applications, specific research value, and mechanism of action for this compound should be described here in a professional and scientific style to provide valuable information to researchers. This section requires information not located in the current search results.) Researchers can rely on the quality and consistency of our reagents. For any specific research requirements or collaborative inquiries, please contact us. This product is strictly for laboratory research purposes.

Properties

CAS No.

11113-90-9

Molecular Formula

C34H60N4O8 (for sporidesmolide II)

Molecular Weight

652.9

Appearance

Off white to light tan solid

Origin of Product

United States

Elucidation of Sporidesmolide Biosynthesis and Metabolic Pathways

Identification of Amino Acid and Hydroxy Acid Precursors

Sporidesmolides are assembled from a specific set of amino acid and α-hydroxy acid precursors. For instance, Sporidesmolide I is composed of L-valine, L-leucine, L-N-methylleucine, and L-α-hydroxyisovaleric acid. cdnsciencepub.comrsc.org Other members of the this compound family, such as this compound II and IV, incorporate different building blocks, showcasing the diversity within this class of metabolites. mdpi.comrsc.org Pimaydolide, a related cyclodepsipeptide, contains L-2-oxy-3-methylbutyryl and L-2-oxy-4-methylvaleryl residues in place of some amino acids. cdnsciencepub.com The availability of these precursors is a critical determinant for the type and quantity of this compound produced.

Stereochemical Considerations in Precursor Incorporation

The biosynthesis of sporidesmolides is highly stereospecific. The enzymes involved in their assembly exhibit a strict preference for specific stereoisomers of the amino and hydroxy acid precursors. mdpi.commdpi.com For example, studies on Pithomyces chartarum have shown that the incorporation of isoleucine isomers into sporidesmolides is stereochemically controlled. mdpi.comsemanticscholar.org The enzymes can differentiate between L- and D-isomers, as well as allo- and iso-forms of the amino acid precursors. This stereochemical fidelity is a hallmark of non-ribosomal peptide synthesis and is crucial for the final three-dimensional structure and biological activity of the resulting depsipeptide. wikipedia.orgyoutube.com The specific configuration of each precursor is essential for the proper functioning of the biosynthetic machinery.

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling has been a powerful tool in tracing the metabolic origins of the atoms within the this compound structure. nih.govnih.govrsc.org By feeding cultures of producing organisms with precursors enriched with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ¹⁵N, ³⁵S), researchers have been able to map the flow of atoms from primary metabolism into the final natural product. tandfonline.combiorxiv.org For example, studies using labeled amino acids like tryptophan, alanine, serine, and methionine have helped to identify the direct precursors of sporidesmin (B73718), a related toxin, and have provided a model for understanding the biosynthesis of other non-ribosomal peptides. tandfonline.com These experiments have confirmed that the carbon skeletons of the amino and hydroxy acid residues in sporidesmolides are derived from common metabolic pathways. rsc.orgtandfonline.com This technique allows for the precise determination of which precursors are incorporated and how they are assembled, providing a detailed picture of the biosynthetic pathway. nih.govbiorxiv.org

Enzymology of Non-Ribosomal Peptide Synthetases and Related Biosynthetic Enzymes

The synthesis of sporidesmolides is catalyzed by large, multifunctional enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). mdpi.comsemanticscholar.orgnih.gov These enzymatic assembly lines are modular in nature, with each module responsible for the incorporation of a single amino or hydroxy acid monomer into the growing peptide chain. mdpi.comnih.gov

The core domains of an NRPS module include:

Adenylation (A) domain: Selects and activates the specific precursor amino or hydroxy acid by converting it to an adenylate. nih.govresearchgate.net

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated precursor via a phosphopantetheine arm. nih.gov

Condensation (C) domain: Catalyzes the formation of the peptide or ester bond between the precursors held by adjacent T domains. nih.gov

In addition to these core domains, NRPSs involved in this compound biosynthesis may contain other domains for modifications such as N-methylation. rsc.org The sequence and combination of these domains dictate the structure of the final this compound product. nih.govnih.gov The study of these enzymes, often through in vitro assays and structural biology, is crucial for understanding the intricacies of this compound assembly. nih.govrsc.org

Genetic and Genomic Approaches to Biosynthetic Gene Cluster Discovery

The genes encoding the NRPSs and other enzymes required for this compound biosynthesis are typically organized into a contiguous region of the fungal genome known as a Biosynthetic Gene Cluster (BGC). jmicrobiol.or.krhilarispublisher.comnih.gov The discovery and characterization of these BGCs are fundamental to understanding and potentially manipulating this compound production.

Modern genome mining techniques, often employing bioinformatics tools like antiSMASH, have streamlined the process of identifying putative BGCs for secondary metabolites. jmicrobiol.or.krhilarispublisher.com By searching for conserved sequences characteristic of NRPS domains, researchers can pinpoint the genomic locus responsible for this compound synthesis. Once a candidate BGC is identified, its role can be confirmed through genetic manipulation techniques such as gene knockout or heterologous expression. jmicrobiol.or.krnih.gov For instance, the BGC for sporidesmin has been proposed, although further gene disruption studies are needed for definitive proof. studiesinmycology.org The study of these gene clusters provides a blueprint for the biosynthesis of sporidesmolides and offers opportunities for bioengineering novel compounds. core.ac.uk

Advanced Chemical Synthesis and Analog Design Strategies

Methodologies for Total Synthesis of Sporidesmolide and its Stereoisomers

The total synthesis of cyclic depsipeptides like this compound presents considerable challenges due to the presence of multiple stereocenters and the macrocyclic ring's inherent strain. The structural elucidation of this compound I, a cyclohexadepsipeptide isolated from Pithomyces chartarum, laid the groundwork for subsequent synthetic endeavors. This class of molecules is characterized by alternating α-amino and α-hydroxy acid residues.

Key strategic considerations in the total synthesis of this compound and its stereoisomers include:

Solid-Phase Peptide Synthesis (SPPS): SPPS is a powerful technique for the stepwise assembly of the linear precursor on a solid support, which simplifies purification after each coupling step.

Protecting Group Strategy: Careful selection of orthogonal protecting groups for the various functional groups (amines, carboxylic acids, and hydroxyls) is critical to avoid side reactions and ensure the desired connectivity.

Macrocylization: The final ring-closing step is often the most challenging. The choice of cyclization site (amide or ester bond formation) and the coupling reagents used are crucial for achieving good yields and minimizing epimerization. Common cyclization strategies for depsipeptides include solution-phase macrolactamization of a linear precursor with a pre-existing ester bond, or macrolactonization of a linear peptide.

The synthesis of various stereoisomers of this compound would involve the use of stereochemically defined amino acid and hydroxy acid building blocks. By systematically varying the stereochemistry of each constituent residue, a library of all possible stereoisomers could theoretically be generated, allowing for detailed structure-activity relationship (SAR) studies.

Chemo-Enzymatic and Semi-Synthetic Approaches

Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic transformations. This approach offers a powerful alternative to purely chemical methods for the synthesis of complex natural products like this compound.

For depsipeptides, enzymes such as lipases or proteases can be employed for key bond-forming or cleavage steps. For instance, a lipase could be used to catalyze the ester bond formation in a regioselective manner, or a protease could be used for the stereoselective coupling of amino acid residues. A significant advantage of enzymatic methods is that they often proceed under mild reaction conditions, which can help to preserve sensitive functional groups and prevent racemization.

A common chemo-enzymatic strategy for cyclic depsipeptides involves the synthesis of a linear precursor using chemical methods, followed by an enzyme-catalyzed macrocyclization. Thioesterase (TE) domains from non-ribosomal peptide synthetase (NRPS) machinery are particularly adept at catalyzing the cyclization of linear peptide thioesters. This biocatalytic approach can offer high efficiency and selectivity for the formation of the macrocyclic ring.

Semi-synthetic approaches start with the natural product itself, which is then chemically modified to generate novel analogues. For this compound, this could involve selective modification of the functional groups on the amino acid or hydroxy acid residues. Such modifications could include acylation, alkylation, or glycosylation, leading to a diverse range of derivatives with potentially altered biological activities.

Rational Design and Combinatorial Synthesis of this compound Analogues

The rational design of this compound analogues aims to create new molecules with improved biological activity, selectivity, or pharmacokinetic properties. This process relies on an understanding of the structure-activity relationships of the parent molecule. By systematically modifying different parts of the this compound scaffold, researchers can probe the importance of each structural feature for its biological function.

Key areas for modification in this compound analogues include:

Amino Acid and Hydroxy Acid Substitution: Replacing the natural amino acid or hydroxy acid residues with non-proteinogenic or synthetic building blocks can explore the impact of side-chain functionality, stereochemistry, and backbone conformation on activity.

N-Methylation: The introduction of N-methyl groups on the amide bonds can increase metabolic stability and membrane permeability.

Combinatorial synthesis provides a high-throughput method for generating large libraries of this compound analogues. By combining a set of diverse building blocks in a systematic manner, a multitude of different compounds can be synthesized and screened for desired biological activities. Techniques such as solid-phase synthesis are well-suited for combinatorial approaches, as they allow for the efficient and automated assembly of peptide and depsipeptide libraries.

Development of High-Yield Production through Biotechnological Fermentation

The natural producer of this compound is the fungus Pithomyces chartarum. While this organism provides a source of the natural product, the yields from wild-type strains are often low, making large-scale production challenging and costly. Therefore, significant research efforts are focused on improving the production of this compound and other depsipeptides through biotechnological fermentation.

Strategies for enhancing the yield of this compound in fermentation processes include:

Strain Improvement: This can be achieved through classical mutagenesis and screening techniques to select for high-producing strains of Pithomyces chartarum. Modern genetic engineering techniques can also be employed to rationally modify the biosynthetic pathways to increase the flux towards this compound production.

Fermentation Process Optimization: The culture conditions, including medium composition, pH, temperature, and aeration, can have a profound impact on the production of secondary metabolites. Systematic optimization of these parameters can lead to significant improvements in yield.

Heterologous Expression: The biosynthetic gene cluster responsible for this compound production in P. chartarum could potentially be transferred to a more amenable host organism, such as Saccharomyces cerevisiae or Aspergillus niger. These hosts are often easier to cultivate on a large scale and have well-established genetic tools for process optimization.

Recent advances in synthetic biology and metabolic engineering offer powerful tools for the development of high-yield production platforms for complex natural products like this compound. By understanding and manipulating the biosynthetic machinery, it is becoming increasingly feasible to produce these valuable compounds in a sustainable and economically viable manner.

Structure Activity Relationship Sar Investigations and Pharmacophore Mapping

General Principles of Structure-Activity Relationships in Depsipeptides

The biological activity of depsipeptides, a class of compounds characterized by the presence of both amide and ester bonds in their cyclic structure, is intrinsically linked to their chemical architecture. researchgate.net The relationship between a molecule's structure and its biological function, known as the structure-activity relationship (SAR), is a cornerstone of medicinal chemistry and drug discovery. numberanalytics.com For depsipeptides, several key structural features are consistently found to be critical determinants of their biological profiles. researchgate.netrsc.org

The cyclic nature of these molecules is fundamental to their activity. The ring size, which is determined by the number of constituent amino and hydroxy acid residues, imposes conformational constraints that are crucial for binding to biological targets. researchgate.net The specific sequence and identity of these residues, including non-proteinogenic amino acids and various hydroxy acids, introduce a high degree of structural diversity that translates into a wide range of biological activities, from antimicrobial and antitumor to anthelmintic and ionophoric properties. rsc.orgtandfonline.com

Identification of Pharmacophoric Elements and Key Structural Motifs

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. ijpsonline.com The identification of these pharmacophoric elements is a critical step in understanding the SAR of a compound and in designing new, more potent, and selective analogues. slideshare.net For depsipeptides like sporidesmolide, the pharmacophore is defined by a specific three-dimensional arrangement of structural and chemical features. ijpsonline.com

Key pharmacophoric elements and structural motifs in depsipeptides typically include:

Hydrogen Bond Donors and Acceptors: The amide and ester groups within the depsipeptide backbone, as well as functional groups on the amino and hydroxy acid side chains, can act as hydrogen bond donors and acceptors. nih.gov These interactions are crucial for binding to the active site of target proteins.

Hydrophobic Groups: The side chains of many constituent amino and hydroxy acids are often hydrophobic. These groups can engage in van der Waals interactions with nonpolar pockets in the target protein, contributing significantly to binding affinity. nih.gov

The Macrocyclic Ring: The cyclic structure itself is a key pharmacophoric element, as it pre-organizes the other functional groups into a specific conformation that is complementary to the binding site of the biological target. The size and flexibility of the ring are critical for optimal interaction.

Specific Side Chains: The nature of the side chains of the amino and hydroxy acid residues is a major determinant of biological specificity. For example, in some anticancer depsipeptides, a 3-formamidosalicylate unit has been identified as a key pharmacophore responsible for their activity. nih.gov

The process of pharmacophore mapping involves identifying these common features across a series of active molecules and determining their spatial relationships. ijpsonline.com This can be achieved through both ligand-based methods, which rely on the structures of known active compounds, and structure-based methods, which utilize the three-dimensional structure of the biological target. nih.gov

Impact of Chemical Modifications on Biological Activity Profiles in Research Models

The systematic chemical modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogues is a fundamental approach in SAR studies. oncodesign-services.com This process allows researchers to probe the importance of different structural features and to optimize the potency, selectivity, and pharmacokinetic properties of a molecule. numberanalytics.com In the context of depsipeptides, including the this compound family, chemical modifications can be made to the macrocyclic backbone, the amino and hydroxy acid side chains, or the stereochemistry of the constituent residues. mdpi.comnih.gov

Research on various depsipeptides has demonstrated that even small structural changes can have a profound impact on their biological activity. For instance, in a study on anthelmintic cyclooctadepsipeptides, modifications at the para position of the phenyllactate moiety led to analogues with higher or equivalent activity compared to the parent compounds. tandfonline.com This suggests that this position is a key site for interaction with the biological target and that modifications at this site can be used to modulate activity.

The table below summarizes hypothetical examples of how specific chemical modifications to a depsipeptide core structure, based on general findings in the field, could influence biological activity in research models.

Modification Type Specific Change Observed Effect on Biological Activity Reference
Side Chain ModificationSubstitution at the para position of a phenyllactate moietyAltered anthelmintic activity tandfonline.com
Ring Size AlterationExpansion of the macrocyclic ringPotential change in cytotoxicity and target selectivity nih.gov
Ester to Amide Bond ReplacementConversion of a lactone to a lactamCan affect cell permeability and metabolic stability researchgate.net
Stereochemical InversionChange in the stereochemistry of an amino acid residueOften leads to a significant decrease or loss of activity rsc.org
Aromatic Ring SubstitutionIntroduction of electron-donating or -withdrawing groupsCan influence binding affinity and electronic properties researchgate.net

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and SAR analysis. anu.edu.au These methods allow researchers to study the three-dimensional structures of molecules and their interactions with biological targets at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. kallipos.gr For complex molecules like this compound, computational approaches can be particularly valuable for understanding their conformational preferences and for predicting how structural modifications will affect their biological activity. nih.gov

Key computational techniques used in SAR analysis include:

Molecular Mechanics and Dynamics: These methods use classical physics to model the behavior of molecules over time. Molecular dynamics simulations can be used to explore the conformational landscape of a depsipeptide, identifying the low-energy conformations that are likely to be biologically active. kallipos.gr

Quantum Mechanics: Quantum mechanical calculations provide a more accurate description of the electronic structure of molecules. libretexts.org They can be used to calculate properties such as electrostatic potential and orbital energies, which are important for understanding intermolecular interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor. Docking studies can be used to generate hypotheses about the binding mode of this compound and its analogues to their biological targets, providing a rational basis for the design of new compounds.

By combining these computational methods with experimental data, researchers can build detailed models of the SAR for a series of compounds. nih.gov These models can then be used to prioritize the synthesis of new analogues and to accelerate the drug discovery process. oncodesign-services.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Sporidesmolides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. utm.my A QSAR model is essentially an equation that relates numerical descriptors of molecular structure to a quantitative measure of biological activity, such as an IC50 or EC50 value. nih.gov The development of robust and predictive QSAR models can be a powerful tool in drug discovery, enabling the prediction of the activity of novel compounds before they are synthesized and tested. bio-hpc.eu

The general workflow for developing a QSAR model involves several key steps:

Data Set Preparation: A diverse set of compounds with known biological activity is required. The data should span a wide range of activities and structural features.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set. These descriptors can encode various aspects of molecular structure, including constitutional, topological, geometric, and electronic properties. researchgate.net

Model Building: A statistical method, such as multiple linear regression, partial least squares, or a machine learning algorithm, is used to build a model that correlates the descriptors with the biological activity. core.ac.uk

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. This ensures that the model is not overfitted to the training data and can accurately predict the activity of new compounds. researchgate.net

For sporidesmolides, a QSAR model could be developed to predict their activity against a particular biological target. Such a model could help to identify the key structural features that are most important for activity and could be used to guide the design of new analogues with improved potency. The descriptors in a successful QSAR model can provide valuable insights into the mechanism of action of the compounds. For example, a model that includes descriptors related to lipophilicity and polar surface area might suggest that these properties are important for the transport of the compounds across cell membranes. tandfonline.com

Molecular and Cellular Mechanisms of Action

Investigation of Cellular Targets and Pathways

The primary mode of action for sporidesmolide appears to involve the disruption of microbial cell membrane integrity. biosynth.com This disruption leads to increased permeability and subsequent cell death, indicating that the cell membrane is a key cellular target. biosynth.comresearchgate.net This activity is most pronounced against bacteria and fungi, making the compound a subject of interest for its antimicrobial properties. biosynth.comontosight.ai

Research suggests that mitochondria may be a specific organellar target. A patent for selective targeting agents for mitochondria includes sporidesmolides in a group of antibiotics that can be conjugated to other molecules to deliver them to this organelle. This implies that sporidesmolides have an inherent ability to interact with and potentially penetrate mitochondrial membranes. The poration of mitochondrial membranes by various biological peptides is a known mechanism that can disrupt ionic balance, leading to the loss of membrane potential and initiating cell death pathways. nih.gov The interaction between the endoplasmic reticulum and mitochondria, known as mitochondria-associated membranes (MAMs), is crucial for processes like calcium homeostasis and apoptosis, and represents a potential, though unconfirmed, site of action for membrane-active compounds like this compound. wikipedia.org

Membrane Interaction and Permeability Modulation in Microbial Systems

The antimicrobial action of this compound is attributed to its ability to modulate membrane permeability. biosynth.com As a cyclic depsipeptide, it shares characteristics with ionophores, which are molecules that can transport ions across lipid membranes. core.ac.uktandfonline.com This activity disrupts the essential electrochemical gradients that microbial cells rely on for energy production and other vital functions. The ultimate effect is a loss of cellular integrity, leakage of internal components, and cell death. biosynth.commdpi.com

The interaction with microbial membranes is a common mechanism for various antimicrobial peptides. mdpi.com These peptides can interact with the cell surface, leading to permeabilization through different proposed models, such as forming pores or disrupting the lipid bilayer in a detergent-like manner. mdpi.comfrontiersin.org For Gram-positive bacteria, such interactions can occur with components like teichoic acid, while in Gram-negative bacteria, the outer membrane's lipopolysaccharides are the initial point of contact. mdpi.com While the precise biophysical interaction of this compound with membrane components has not been fully detailed, its ability to increase membrane permeability is a consensus finding. biosynth.comresearchgate.net

Receptor Binding and Signaling Pathways

Currently, there is limited specific information in publicly accessible scientific literature that identifies a particular cell surface or intracellular receptor to which this compound binds to initiate a signaling cascade. While investigations into receptor binding for compounds like this compound V have been noted as a research interest, detailed findings are not widely available. smolecule.com

General methods for studying such interactions, like radioligand binding assays, are standard for determining if a compound interacts with a receptor and its affinity. eurofinsdiscovery.comnih.gov These assays can be designed to measure the direct binding to a receptor or a functional response, such as the activation of downstream signaling pathways. revvity.com However, the application of these specific techniques to characterize a this compound-receptor interaction is not well-documented. A patent document mentions sporidesmolides in a list of macrocyclic peptides but does not specify any receptor binding activity. google.com The primary mechanism appears to be a more direct biophysical effect on membranes rather than a classic receptor-mediated signaling pathway. biosynth.com

Modulatory Effects on Enzyme Activities and Protein Functions

The direct modulatory effects of this compound on specific enzymes or proteins are not extensively characterized. The principal mechanism of toxicity and antimicrobial action is attributed to membrane disruption rather than specific enzyme inhibition. biosynth.com

However, it is plausible that downstream effects of membrane damage could indirectly alter enzyme function. For instance, the disruption of ion gradients can affect the activity of membrane-bound enzymes that depend on a stable membrane potential. Laboratory methods for measuring enzymatic activity, known as enzyme assays, are vital for studying enzyme kinetics and inhibition and could be used to screen this compound against various enzymes. thermofisher.com Such assays can determine if a compound causes direct, time-dependent, or metabolism-dependent inhibition of an enzyme, like cytochrome P450 (CYP) enzymes. bioivt.comevotec.com There are a wide variety of enzyme inhibition assays available for screening purposes, targeting enzymes involved in processes like inflammation or skin aging, but specific results for this compound are not prominent in the literature. enzyceuticals.eu One study assessing cross-reactivity in an immunoassay for polyether toxins listed this compound as inactive, suggesting it did not significantly interact with the antibody-antigen binding in that specific system. oup.com

Uncharacterized Mechanistic Aspects and Research Imperatives

Despite the understanding that sporidesmolides act on cell membranes, many aspects of their molecular and cellular mechanisms remain uncharacterized, presenting clear imperatives for future research.

Key research priorities include:

Detailed Mechanism of Membrane Interaction: Elucidating the precise biophysical interactions with lipid bilayers is crucial. It is unknown whether sporidesmolides form defined pores, act as ion carriers, or cause generalized membrane destabilization.

Identification of Specific Molecular Targets: While the membrane is a target, it is unclear if there are specific lipid or protein binding partners that mediate its effects. The potential for mitochondrial targeting warrants further investigation into its interaction with mitochondrial membrane components like cardiolipin. nih.govmdpi.com

Enzyme and Receptor Screening: Comprehensive screening of this compound against panels of enzymes and receptors could reveal secondary mechanisms of action or more subtle modulatory effects that complement its membrane activity. core.ac.uk

Structure-Activity Relationship Studies: The various known sporidesmolides (e.g., I, II, III, IV, V) possess structural differences. ontosight.airesearchgate.netdntb.gov.ua Systematic studies are needed to understand how these structural variations influence their biological activity, potency, and target specificity.

Biosynthesis and Regulation: The genes responsible for sporidesmin (B73718) synthesis have been studied, but further research into the biosynthesis of sporidesmolides could offer insights into generating novel analogs through metabolic engineering. studiesinmycology.org

Addressing these knowledge gaps is essential for fully understanding the therapeutic potential of sporidesmolides, particularly in an era where new antimicrobial agents are critically needed. biosynth.comumn.edu

Biological Activities in Non Clinical Research Models

Antimicrobial Research Applications

While cyclic depsipeptides as a broad class of fungal metabolites are recognized for their antimicrobial properties, data focusing specifically on sporidesmolide is sparse and often indicates a lack of significant activity. core.ac.uk

Assessment of Antifungal Efficacy in Mycology Models

Similar to its antibacterial profile, there is a notable absence of published studies assessing the antifungal efficacy of this compound in mycology models. bioaustralis.comuniscience.co.krtoku-e.com While researchers have developed various mycology models to test antifungal agents, including those for dermatophytosis and systemic fungal infections, there is no indication that this compound has been evaluated in these systems. uga.educreative-diagnostics.comfrontiersin.orgmdpi.com However, the related compound Pithohirolide from P. chartarum was shown to be active against Saccharomyces cerevisiae at an MIC of 3.1 μg/ml, suggesting that other metabolites from the fungus possess antifungal properties. nih.gov

Exploration of Synergistic Effects with Established Antimicrobial Agents

An extensive review of available scientific literature reveals no studies investigating the potential synergistic effects of this compound with established antimicrobial agents. Research into the synergistic action of antimicrobial peptides and conventional antibiotics is an active area, but these studies have focused on other compounds, not this compound. nih.govnih.govfrontiersin.org Therefore, no data exists to support or refute the ability of this compound to enhance the efficacy of other antibacterial or antifungal drugs.

Antineoplastic and Cytotoxic Research

The potential for this compound to act as a cytotoxic or antineoplastic agent is not well-documented in primary scientific literature, despite the known cytotoxic activities of other cyclic depsipeptides. core.ac.uk

In Vitro Cytotoxicity against Cancer Cell Lines

There is a significant lack of specific data from primary research literature detailing the in vitro cytotoxic effects of this compound against cancer cell lines. While one commercial vendor notes that a macrocyclic antibiotic, potentially related to the depsipeptide class, exhibits an IC₅₀ of 221.3 nM in HL-60 cells, this information is not explicitly linked to a specific this compound in peer-reviewed studies. labclinics.com Authoritative sources and chemical data sheets repeatedly state that the biological activity of sporidesmolides remains unreported in the scientific literature. bioaustralis.comuniscience.co.krtoku-e.com

Due to the absence of specific data in the reviewed scientific literature, a data table for the cytotoxicity of this compound cannot be generated.

Investigations into Cell Death Pathways (e.g., Apoptosis, Necrosis)

The molecular mechanisms through which this compound might induce cell death, such as the activation of apoptosis or induction of necrosis, have not been investigated. nih.govnih.govwikipedia.orgmdpi.com The study of how natural compounds trigger programmed cell death is a key area of cancer research, with analyses often involving techniques like flow cytometry to detect markers of apoptosis (e.g., Annexin V staining, caspase activation) or necrosis. mdpi.commdpi.com However, a review of the literature finds no evidence that this compound has been subjected to such investigations. Consequently, there is no information on its effects on cell death pathways.

Immunological and Anti-inflammatory Research

The immunological and anti-inflammatory potential of sporidesmolides is an area with minimal direct investigation. While the broader class of cyclic depsipeptides includes members with documented immunomodulatory and anti-inflammatory effects, specific data for sporidesmolides are scarce. semanticscholar.org

Direct evidence detailing the effects of sporidesmolides on inflammatory mediators, such as cytokines, or on specific inflammatory pathways in cellular models is not well-documented in current research. One review suggests that this compound V may have potential anti-inflammatory effects, but the underlying mechanism of action or its effects on cellular models were not specified. smolecule.com Other related fungal depsipeptides, such as stereocalpin A, have been shown to inhibit the expression of adhesion molecules in activated muscle cells, suggesting a potential to modulate inflammation. semanticscholar.org However, similar mechanistic studies have not been reported for this compound.

A study analyzing the excretory-secretory products of the helminth Ascaris lumbricoides, which are known to have immunomodulatory effects, identified this compound I as one of the compounds present in the extract. msptm.org The observed inhibition of colorectal cancer cell proliferation was attributed to the entire antigen extract, and the specific contribution of this compound I to this or any immunomodulatory activity was not determined. msptm.org

There is a lack of studies specifically designed to assess the immunomodulatory properties of isolated sporidesmolides in experimental systems. While some cyclic depsipeptides are recognized for these activities, this has not been established for this compound. nih.govgoogle.com For instance, brevianamide (B1173143) F, another fungal metabolite, has been noted for its immunomodulatory properties, but this is a distinct compound from the this compound family. mdpi.com Therefore, the capacity of sporidesmolides to modulate immune responses in experimental settings remains an uncharacterized area of research.

Phytotoxicological Research

The phytotoxic effects of sporidesmolides, specifically their hydrolytic products, have been investigated in several model plant systems.

Early research revealed that the hydrolytic products of this compound I, namely sporidesmolic acid A and sporidesmolic acid B, exhibit phytotoxic properties against certain plant tissues. These compounds were found to inhibit the elongation of barley (Hordeum vulgare) coleoptile sections that were stimulated with the synthetic auxin 2,4-D. The effective dose for 50% inhibition (E.D.50) was determined for both acids.

Furthermore, these sporidesmolic acids induced symptoms of toxic wilting in detached leaves of Chenopodium species. The treated leaves showed a marked depression in water uptake, followed by progressive interveinal chlorosis and wilting, from which they did not recover.

Interestingly, these phytotoxic effects were observed on isolated plant structures. When applied to whole, intact plants or seeds, the results were different. Solutions of sodium sporidesmolate A or B did not affect the germination of barley and cress (Lepidium sativum) seeds. The subsequent growth of the seedlings, including roots, coleoptiles, and leaves, proceeded normally even in contact with the solutions. This suggests that the phytotoxic activity of these compounds may not manifest in intact plants, possibly due to factors like uptake, translocation, or metabolism.

Table 1: Phytotoxic Effects of this compound I Hydrolytic Products on Model Plants

Compound Plant Model Assay Observed Effect
Sporidesmolic Acid A Barley (Hordeum vulgare) coleoptile sections 2,4-D-stimulated elongation Inhibition (E.D.50 = 6.5 x 10⁻³M)
Sporidesmolic Acid B Barley (Hordeum vulgare) coleoptile sections 2,4-D-stimulated elongation Inhibition (E.D.50 = 2.3 x 10⁻³M)
Sporidesmolic Acid A & B Detached Chenopodium sp. leaves Water uptake and wilting Depressed water uptake, chlorosis, and toxic wilting
Sporidesmolic Acid A & B Barley (Hordeum vulgare) seeds Germination and seedling growth No effect

The precise cellular and molecular mechanisms underlying the phytotoxic effects of sporidesmolic acids are not well understood. The observed inhibition of auxin-stimulated coleoptile elongation suggests a potential interference with plant hormone signaling or cellular growth processes. The induction of wilting and chlorosis in detached leaves points towards a disruption of water balance and cell membrane integrity. However, specific molecular targets or pathways affected by sporidesmolic acids have not been identified in the reviewed literature. General mechanisms of phytotoxicity for other natural compounds involve targeting photosynthesis, mitochondrial respiration, or cell wall integrity, but whether sporidesmolides act via these or other mechanisms remains to be elucidated. mdpi.commdpi.com

Advanced Analytical and Bioanalytical Methodologies

Chromatographic Separation and Purification Techniques for Sporidesmolides

The isolation and purification of individual sporidesmolides from complex fungal culture extracts are primarily achieved through various chromatographic methods. ontosight.ai The choice of technique is dictated by the physicochemical properties of the sporidesmolide congeners and the complexity of the matrix.

Repetitive reversed-phase partition chromatography has been successfully employed for the purification of sporidesmolides, including the isolation of new congeners like this compound V. cdnsciencepub.com This technique separates compounds based on their hydrophobicity. Column chromatography is another fundamental technique used in the purification process. tandfonline.comirejournals.com For instance, crude preparations can be subjected to column chromatography on silica (B1680970) gel, with elution using a solvent gradient to separate different components. tandfonline.com In one method, a crude extract was passed through a column, and fractions were collected, with the sporidesmin (B73718) fraction being further purified by recrystallization. tandfonline.com

Thin-layer chromatography (TLC) is also utilized, often for monitoring the separation of polythiadioxopiperazine antibiotics, a class that can be present alongside sporidesmolides. capes.gov.br High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of sporidesmolides. tandfonline.com The presence of non-UV absorbing sporidesmolides can sometimes complicate HPLC analysis, requiring specific solvent systems for effective separation. nzic.org.nz

Table 1: Chromatographic Techniques for this compound Separation

Technique Principle of Separation Application Example Reference(s)
Reversed-Phase Partition Chromatography Separation based on hydrophobicity. Purification of this compound V from Pithomyces chartarum cultures. cdnsciencepub.comsmolecule.com
Column Chromatography Separation based on differential adsorption of components to a solid stationary phase. Purification of sporidesmin from crude extracts using a silica gel column. tandfonline.comirejournals.com
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material, primarily for monitoring. Used in the separation of related fungal metabolites. capes.gov.br
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase. Analysis and micro-preparative separation of this compound-containing fractions. tandfonline.comnzic.org.nz

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) for Structural Confirmation

Once purified, the structural confirmation of sporidesmolides is accomplished using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the detailed structural elucidation of sporidesmolides. Both proton (¹H) and carbon-13 (¹³C) NMR are used to determine the connectivity of atoms within the molecule. cdnsciencepub.com For example, the structure of this compound V was confirmed using ¹H and ¹³C NMR data. cdnsciencepub.com Techniques such as COSY (Correlation Spectroscopy) and ¹³C/¹H heterocorrelation experiments are employed to establish coupling connectivity between protons and between protons and carbons, respectively. cdnsciencepub.com The assignments of chemical shifts are often based on this coupling information, comparison with known amino acid nuclei data, and spectra of related this compound structures. cdnsciencepub.com The close similarity in the ¹³C NMR spectra of sporidesmolides II, IV, and V suggested they share the same stereochemistry. cdnsciencepub.com

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. utdallas.edu In the context of sporidesmolides, IR spectroscopy can confirm the presence of key structural features like amide and ester carbonyl groups, as well as N-H and C-H bonds. tandfonline.comvscht.cz For instance, the characterization of a sporidesmin-benzene solvate involved IR spectroscopy in comparison with a reference sample. tandfonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy is also used in the characterization process. tandfonline.com While sporidesmolides themselves may lack strong UV absorption, this technique can be used to characterize related compounds or solvates formed during extraction. tandfonline.comnzic.org.nz

Table 2: Spectroscopic Data for this compound Characterization

Spectroscopic Technique Information Obtained Application Example Reference(s)
¹H NMR Provides information on the proton environment and connectivity. Used to determine the sequence and stereochemistry of amino and hydroxy acid residues in this compound V. cdnsciencepub.com
¹³C NMR Reveals the carbon skeleton of the molecule. Comparison of spectra confirmed the homologous nature and stereochemistry of sporidesmolides II, IV, and V. cdnsciencepub.com
COSY & Heterocorrelation Determines ¹H-¹H and ¹H-¹³C coupling, respectively, to map out the molecular structure. Used to assign the full structure of this compound V. cdnsciencepub.com
Infrared (IR) Spectroscopy Identifies functional groups (e.g., C=O, N-H). Characterization of a sporidesmin-benzene solvate. tandfonline.com
UV-Vis Spectroscopy Measures electronic transitions, useful for chromophore-containing molecules. Used in the characterization of extracts and purified compounds. tandfonline.com

Mass Spectrometry-Based Approaches (e.g., HRMS, MS/MS) for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of sporidesmolides, offering high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. cdnsciencepub.com For this compound V, HRMS indicated a molecular formula of C₃₅H₆₂N₄O₈. cdnsciencepub.com This level of accuracy is crucial for distinguishing between compounds with very similar nominal masses.

Tandem Mass Spectrometry (MS/MS) is used for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.comlcms.cz The fragmentation patterns provide information about the sequence of amino and hydroxy acid residues in the cyclic depsipeptide structure. researchgate.netcaymanchem.com For example, the electron ionization mass spectrum of this compound III revealed characteristic fragmentation patterns, including the loss of butene or propene from the side chains. cdnsciencepub.com The analysis of fragment ions can establish the sequence of residues in the macro-ring. cdnsciencepub.com Modern techniques like untargeted LC-MS/MS are used to analyze complex mixtures containing sporidesmolides. mdpi.com

Table 3: Mass Spectrometry Approaches for this compound Analysis

MS Technique Principle Application Example Reference(s)
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate m/z values, enabling determination of elemental composition. Determined the molecular formula of this compound V as C₃₅H₆₂N₄O₈. cdnsciencepub.comsmolecule.com
Tandem Mass Spectrometry (MS/MS) Involves fragmentation of selected ions to obtain structural information. Elucidation of the amino/hydroxy acid sequence in sporidesmolides by analyzing fragment ions. cdnsciencepub.comresearchgate.netmdpi.com
Electron Ionization (EI) MS Uses a high-energy electron beam to ionize molecules, often leading to extensive fragmentation. Characterized the fragmentation pathways of this compound III. cdnsciencepub.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of MS. Used in untargeted metabolomics to analyze gut metabolomes containing sporidesmolides. mdpi.com

Development of Bioassays and High-Throughput Screening for Activity Assessment

To evaluate the biological effects of sporidesmolides, various bioassays are employed. A bioassay is a procedure that quantifies a biological process. nih.gov These can range from simple cytotoxicity assays to more complex functional assays. fyonibio.com For instance, methods for the assay of sporidesmin and sporidesmolides were developed to study their production by Pithomyces chartarum. dss.go.th

High-Throughput Screening (HTS) allows for the rapid testing of a large number of compounds for a specific biological activity. wikipedia.orgbmglabtech.com This automated process uses miniaturized assays to screen compound libraries, identifying "hits" that show activity against a biological target. evotec.comnih.gov While specific HTS campaigns targeting sporidesmolides are not extensively detailed in the provided context, the principles of HTS are applicable. wikipedia.org Such screens could be designed to assess various activities, such as antimicrobial, antifungal, or cytotoxic effects. ontosight.ai The development of robust and reproducible bioassays is a prerequisite for any successful HTS campaign. nih.gov These assays must be biologically relevant to the intended target or pathway being studied. nih.gov

Table 4: Bioassay and Screening Methodologies

Methodology Description Potential Application for Sporidesmolides Reference(s)
Bioassays Procedures to measure the biological activity and effects of a compound. Assessment of cytotoxicity, antimicrobial, or antifungal properties. ontosight.ainih.govfyonibio.com
High-Throughput Screening (HTS) Automated testing of large numbers of compounds to identify those with biological activity. Screening for novel bioactive this compound analogues or identifying their molecular targets. wikipedia.orgbmglabtech.comevotec.com
Cell-based Assays In vitro experiments using living cells to analyze the efficacy of compounds in a biological context. Evaluating the effect of sporidesmolides on cell viability, proliferation, or apoptosis. fyonibio.comdiscoverx.com

Advanced Metabolomics for this compound Profiling

Metabolomics, the large-scale study of small molecules within a biological system, provides a powerful approach for profiling sporidesmolides. massey.ac.nz Untargeted LC-MS/MS-based metabolomics has been used to analyze the gut metabolomes of fungus-farming termites, revealing the presence of sporidesmolides I and II. mdpi.comresearchgate.net This approach allows for a comprehensive snapshot of the metabolites present in a sample, helping to identify bioactive compounds and understand their distribution. mdpi.com

Feature-based molecular networking, a computational method used in metabolomics, can help to identify and annotate compounds in complex datasets, including the identification of this compound I. researchgate.netchemrxiv.org Such metabolomic studies can reveal differences in the chemical profiles between different species or castes of organisms, highlighting the ecological roles of metabolites like sporidesmolides. mdpi.comresearchgate.net These advanced techniques provide a foundation for future applications in diagnosing exposure to mycotoxins and understanding their metabolic fate. massey.ac.nz

Ecological Significance and Future Research Directions

Ecological Functions in Natural Environments

The production of secondary metabolites like sporidesmolides is a key strategy for fungi to mediate their interactions with the environment. These compounds can have antagonistic effects on other microorganisms, providing a competitive advantage. While not explicitly detailed for sporidesmolides, some fungal secondary metabolites are known to have antifungal or antibacterial properties. nih.gov The detection of sporidesmolides in diverse environments, such as the gut of termites, points towards their participation in complex ecological networks. mdpi.comresearchgate.net The stability and resilience of an ecosystem are often linked to its biodiversity, and the chemical diversity provided by fungal metabolites contributes to this complexity. growjungles.comreading.ac.uk

Prospects for Bioengineering and Strain Improvement for Research Production

The production of sporidesmolides and other valuable microbial metabolites is often limited in wild-type fungal strains. nih.govbiologydiscussion.com Therefore, bioengineering and strain improvement strategies are crucial for enhancing production for research and potential industrial applications. nih.govrsb.org.uk These approaches aim to increase the yield and productivity of the desired compound. nih.govnih.gov

Classical Strain Improvement: This traditional approach involves mutagenesis, using chemical mutagens or radiation, followed by screening for high-producing strains. nih.govnih.gov While effective, it is often a time-consuming and labor-intensive process. nih.gov

Genetic Engineering: Modern techniques in molecular biology offer more targeted approaches to strain improvement. nih.govnih.gov Recombinant DNA technology allows for the modification of specific genes involved in the biosynthetic pathway of the target metabolite. nih.gov This can involve overexpressing key enzymes, deleting genes for competing pathways, or modifying regulatory elements to enhance production. biologydiscussion.comnih.gov

Synthetic Biology: This field combines principles of engineering and biology to design and construct new biological parts, devices, and systems. embrapa.br In the context of sporidesmolide production, synthetic biology could be used to engineer novel production hosts or to redesign the biosynthetic pathway for increased efficiency. embrapa.br

Table of Strain Improvement Strategies:

Strategy Description Potential for this compound Production
Random Mutagenesis Inducing mutations using chemical or physical agents to generate a library of mutants, which are then screened for improved production. Can lead to strains with significantly higher yields, but the process is non-targeted and requires extensive screening. nih.gov
Genetic Engineering Targeted modification of specific genes in the biosynthetic pathway to enhance the production of the desired metabolite. Allows for precise modifications to increase flux towards this compound biosynthesis and eliminate competing pathways. nih.gov
Metabolic Engineering Rational design and modification of metabolic pathways to optimize the production of a target compound. Can systematically improve precursor supply and cofactor availability for enhanced this compound synthesis. slideshare.net
Genome Shuffling A method that combines the advantages of random mutagenesis and recombination to rapidly evolve strains with desired traits. Can generate strains with complex, multi-genic improvements leading to higher this compound titers. nih.gov
Heterologous Expression Transferring the biosynthetic gene cluster for this compound into a host organism that is more amenable to industrial fermentation. Could enable production in a host with faster growth rates and higher product tolerance. core.ac.uk

Emerging Research Areas and Unexplored Biological Potentials

While research on sporidesmolides has primarily focused on their chemical structure and production, several emerging areas hold promise for future investigation. The ecological roles of these compounds, particularly in complex microbial communities and host-symbiont interactions, are largely unexplored. mdpi.comresearchgate.net Untargeted metabolomics studies are beginning to reveal the presence of sporidesmolides in unexpected ecological niches, suggesting a broader range of biological functions than previously understood. mdpi.comresearchgate.net

The potential biological activities of sporidesmolides are also an area of growing interest. While some studies have hinted at cytotoxic effects against cancer cell lines, this remains a largely untapped field of research. smolecule.com A comprehensive screening of sporidesmolides and their analogs against a wide range of biological targets could uncover novel therapeutic applications. ontosight.ai

Furthermore, the biosynthesis of sporidesmolides presents an interesting subject for biochemical and genetic research. Elucidating the enzymatic machinery responsible for their production could pave the way for the bioengineering of novel depsipeptides with tailored properties. psu.edu The study of the regulation of this compound biosynthesis could also provide insights into how fungi control the production of their secondary metabolites in response to environmental cues.

Q & A

Q. What are the primary natural sources of sporidesmolides, and how are they isolated for laboratory studies?

Sporidesmolides are cyclodepsipeptides primarily isolated from the fungus Sporidesmium bakeri (syn. Pithomyces chartarum). The isolation protocol involves extracting fungal mycelia or cultures with polar solvents (e.g., 70% acetic acid), followed by precipitation and purification via recrystallization or chromatography. Key steps include solubility testing in organic solvents (e.g., chloroform) and structural confirmation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. What are the distinguishing structural features of sporidesmolide I?

this compound I (C₃₃H₅₈N₄O₈, MW 638.84) contains a 16-membered macrocyclic ring with alternating D- and L-amino acids, including D-alloisoleucine and L-phenylalanine. Its stereochemistry is confirmed via optical rotation ([α]D¹⁷ = -217° in chloroform) and X-ray crystallography. The cyclic ester linkage (depsipeptide bond) is critical for its conformational stability .

Q. What methodologies are used to determine this compound purity and identity?

High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is standard. Structural validation combines NMR (¹H, ¹³C, 2D-COSY) for stereochemical assignment and MS (ESI-TOF) for molecular weight confirmation. Melting point analysis (e.g., 261–263°C for this compound I) further confirms crystallinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sporidesmolides?

Discrepancies often arise from variations in fungal strains, extraction protocols, or assay conditions. To address this:

  • Standardize fungal cultivation (e.g., media, temperature) to ensure metabolite consistency.
  • Use dose-response curves and positive/negative controls in bioassays (e.g., antimicrobial testing).
  • Perform systematic reviews to compare data across studies, focusing on confounding variables like solvent polarity or cell line specificity .

Q. What experimental strategies are recommended for studying this compound biosynthesis?

Biosynthetic pathways can be elucidated via:

  • Isotopic labeling (¹³C/¹⁵N) to trace amino acid incorporation.
  • Gene cluster analysis (e.g., non-ribosomal peptide synthetase (NRPS) identification) using genomic sequencing.
  • Knockout mutants to assess enzyme roles in cyclization and ester bond formation .

Q. What challenges exist in synthesizing this compound analogs, and how can they be mitigated?

Key challenges include macrocycle ring closure and stereochemical control. Strategies:

  • Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection for linear precursor assembly.
  • Cyclization via high-dilution conditions to minimize oligomerization.
  • Chiral HPLC or enzymatic resolution to separate diastereomers .

Methodological Considerations

Q. How should researchers design experiments to assess this compound stability under physiological conditions?

  • Conduct pH-dependent stability assays (e.g., 1–12 pH range) with LC-MS monitoring.
  • Simulate biological matrices (e.g., serum, buffers) to study hydrolysis of ester bonds.
  • Use circular dichroism (CD) to track conformational changes under varying temperatures .

Q. What statistical approaches are suitable for analyzing this compound structure-activity relationships (SAR)?

  • Multivariate analysis (e.g., principal component analysis) to correlate structural features (e.g., side-chain hydrophobicity) with bioactivity.
  • Molecular docking simulations to predict binding affinities for target proteins (e.g., membrane receptors) .

Data Reporting and Reproducibility

Q. What critical parameters must be reported to ensure reproducibility in this compound studies?

  • Fungal strain origin and culture conditions (e.g., ATCC accession numbers).
  • Solvent systems for extraction/purification (e.g., chloroform:methanol ratios).
  • NMR chemical shifts (δ in ppm) and MS fragmentation patterns .

Q. How can researchers validate this compound interactions with biological targets?

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements.
  • Fluorescence polarization assays to monitor conformational changes in target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.